Testosterone acetate
Overview
Description
Testosterone acetate, also known as androst-4-en-17β-ol-3-one 17β-acetate, is an androgen and anabolic steroid and a testosterone ester . It is used as a medication and is a naturally occurring steroid hormone . It is used to treat male hypogonadism, gender dysphoria, and certain types of breast cancer .
Synthesis Analysis
Testosterone and its derivatives are synthesized from androstenedione, which is the key starting material . In one-pot reaction, annulations are commenced from easily available 3-keto-4-en steroids (testosterone acetate, 4-androsten-3,17-dione, progesterone, 24-ethyl 4, 22-cholestadiene-one) with ethylenediamine in an environmentally innocuous manner .Molecular Structure Analysis
The molecular formula of Testosterone acetate is C21H30O3 and its molar mass is 330.468 g·mol −1 . The structure of Testosterone acetate is also available as a 2d Mol file .Chemical Reactions Analysis
There is compelling evidence that lower, not higher, testosterone levels trigger the development of prostate cancer and benign prostatic hyperplasia through androgen receptor over-expression .Physical And Chemical Properties Analysis
Testosterone acetate is a white to off-white crystalline powder . Its melting point is between 139 - 141°C and its boiling point is 441.8°C at 760 mmHg .Scientific Research Applications
1. Role in Reproductive Health
Testosterone and its derivatives, including testosterone acetate, have been extensively studied for their role in reproductive health. For instance, in a study investigating lead-induced reproductive issues in male rats, testosterone was found to mitigate these effects, suggesting a role in reproductive health management (Anjum & Reddy, 2015).
2. Potential in Hormone Therapy
Testosterone acetate is also explored in hormone therapy. A study on 7alpha-methyl-19-nortestosterone (a synthetic steroid related to testosterone) highlighted its effectiveness in maintaining sexual behavior and mood in hypogonadal men, indicating the potential of testosterone derivatives in hormone therapy (Anderson et al., 1999).
3. Understanding Anti-androgen Effects
Research on compounds like cyproterone acetate, which has anti-androgenic properties, provides insights into the broader spectrum of testosterone and its analogs' effects. Studies on these compounds contribute to understanding the mechanisms and impacts of testosterone-related treatments in various conditions (Jeffcoate et al., 1980).
4. Exploration in Contraceptive Development
Testosterone derivatives are also being researched for their potential use in male contraceptive development. For instance, a study on 7alpha-methyl-19-nortestosterone implants in men showed its capability to inhibit spermatogenesis, suggesting a role in male contraception (von Eckardstein et al., 2003).
5. Implications in Behavioral Studies
Testosterone and its analogs are significant in studies exploring behavior, particularly in relation to aggression and sexual behavior. For example, a study on the effects of medroxyprogesterone acetate (MPA) in monkeys highlighted changes in aggression and sexual behavior, contributing to our understanding of testosterone's role in behavioral regulation (Zumpe et al., 1991).
Safety And Hazards
Testosterone therapy has various risks, including worsening sleep apnea, causing acne or other skin reactions, stimulating noncancerous growth of the prostate, enlarging breasts, and limiting sperm production or causing testicles to shrink . It is highly flammable and causes serious eye irritation .
Future Directions
Testosterone replacement therapy is able to inhibit bone resorption and increase bone mass, particularly at the lumbar spine level and when the duration is long enough to allow the anabolic effect of testosterone and estrogens on bone metabolism to take place . There is also a need for evidence-based diagnosis and treatment monitoring guidelines .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZSBANTAQNFN-PXQJOHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909007 | |
Record name | Testosterone 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Testosterone acetate | |
CAS RN |
1045-69-8 | |
Record name | Testosterone, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1045-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001045698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80909007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17β)-hydroxyandrost-4-en-3-one acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TESTOSTERONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5652105Y6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Testosterone Acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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